3-(Thiophen-2-yl)pyrazine-2-carbaldehyde
Overview
Description
“3-(Thiophen-2-yl)pyrazine-2-carbaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It is used for research purposes .
Synthesis Analysis
The synthesis of a similar compound, (E)-N-{(thiophene-2-yl)methylene}pyrazine-2-carboxamide, has been described in a study . An equimolar concentration of thiophene-2-carbaldehyde and pyrazine-2-carboxamide were liquefied in ethanol. The mixture was catalyzed using ±3 mL of CH3CO2H and refluxed for 3 hours on a magnetic-stirrer hotplate .Chemical Reactions Analysis
The compound has been studied for its adsorption and corrosion properties . The study found that its percentage inhibition efficiency increased with rise in concentration though declined with increase in temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Thiophen-2-yl)pyrazine-2-carbaldehyde” are not fully detailed in the retrieved data. The molecular weight is 190.22 g/mol .Scientific Research Applications
Synthesis and Characterization
Schiff Bases Formation : A study described the synthesis of Schiff bases by reacting heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, with chitosan. These compounds were characterized through various analyses (FTIR, NMR, XRD) and showed potential in biological applications due to their antimicrobial activity against a range of pathogens (Hamed et al., 2020).
Heterocyclic Moieties : Another research effort led to the creation of new thiazole and pyrazoline heterocycles featuring the 2-thienylpyrazole moiety, starting from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds were assessed for antimicrobial, anti-inflammatory, and analgesic activities, highlighting the versatility of the thiophen-2-yl moiety in medicinal chemistry (Abdel-Wahab et al., 2012).
Biological Activities
Antimicrobial Properties : The antimicrobial activity of Schiff bases derived from chitosan and heteroaryl pyrazole derivatives, including those with the thiophen-2-yl moiety, was confirmed against various bacteria and fungi. These findings suggest a potential application in developing new antimicrobial agents (Hamed et al., 2020).
Anti-inflammatory and Analgesic Activities : Compounds synthesized from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde demonstrated both analgesic and anti-inflammatory effects. This dual activity suggests their potential use in treating conditions associated with pain and inflammation (Abdel-Wahab et al., 2012).
Advanced Applications
- Heterocyclic Synthesis : The versatility of the thiophen-2-yl moiety is further demonstrated in the synthesis of complex heterocyclic structures that are crucial in medicinal chemistry for the development of new therapeutic agents. These applications underscore the chemical and biological significance of 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde and its derivatives in scientific research (Abdel-Wahab et al., 2012).
properties
IUPAC Name |
3-thiophen-2-ylpyrazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKDWKJFGLRMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)pyrazine-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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